molecular formula C10H11F3N2O2S B2744088 Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 886497-67-2

Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B2744088
CAS No.: 886497-67-2
M. Wt: 280.27
InChI Key: IIUSHMZAVJXCRQ-UHFFFAOYSA-N
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Description

Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound characterized by its thiazole ring structure, which includes an allylamine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the following steps:

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques to enhance production efficiency.

    Chemical Reactions Analysis

    Types of Reactions: Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

    • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

    Common Reagents and Conditions:

    • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

    • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    • Substitution: Amines, alcohols, and halides.

    Major Products Formed:

    • Oxidation: Carboxylic acids, ketones, and aldehydes.

    • Reduction: Alcohols and amines.

    • Substitution: Amides, esters, and ethers.

    Scientific Research Applications

    Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:

    • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

    • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

    Comparison with Similar Compounds

    • Ethyl 2-(allylamino)thiazole-5-carboxylate: Lacks the trifluoromethyl group.

    • Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate: Lacks the allylamine group.

    • Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate: Has a methyl group instead of a trifluoromethyl group.

    Uniqueness: Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is unique due to the presence of both the allylamine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

    Properties

    IUPAC Name

    ethyl 2-(prop-2-enylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H11F3N2O2S/c1-3-5-14-9-15-7(10(11,12)13)6(18-9)8(16)17-4-2/h3H,1,4-5H2,2H3,(H,14,15)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IIUSHMZAVJXCRQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NCC=C)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H11F3N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    280.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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